[3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone
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Overview
Description
3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions One common synthetic route begins with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through a cyclization reaction involving a thiophene derivative and a pyridine derivativeIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Medicine: In medicinal chemistry, the compound can be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s properties can be exploited in the development of new materials, such as polymers or coatings, with specific desired characteristics .
Mechanism of Action
The mechanism by which 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit a specific enzyme involved in a disease pathway, thereby exerting a therapeutic effect .
Comparison with Similar Compounds
Similar compounds to 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone include other heterocyclic compounds with fused ring systems. Some examples are:
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure and may exhibit similar chemical and biological properties.
Phenyl-substituted thienopyridines: These compounds have phenyl groups attached to the thienopyridine core, similar to the target compound.
Methoxyphenyl-substituted heterocycles: These compounds contain a methoxyphenyl group, which can influence their chemical reactivity and biological activity.
The uniqueness of 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl
Properties
Molecular Formula |
C25H18N2O2S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(3-amino-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H18N2O2S2/c1-29-17-10-5-9-16(13-17)23(28)24-22(26)21-18(15-7-3-2-4-8-15)14-19(27-25(21)31-24)20-11-6-12-30-20/h2-14H,26H2,1H3 |
InChI Key |
CCYUVBSYLHBQRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CS5)N |
Origin of Product |
United States |
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